molecular formula C11H19NO3 B13647796 tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate

tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate

Cat. No.: B13647796
M. Wt: 213.27 g/mol
InChI Key: FHKOKOKLXKRPQB-RKDXNWHRSA-N
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Description

rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate is a chemical compound with the molecular formula C11H19NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. One common method involves the use of a formylating agent to introduce the formyl group (–CHO) into the cyclopentyl ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group (–COOH) using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxyl group (–OH) using reducing agents like sodium borohydride.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the –NHCOO– group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: rac-tert-butyl N-[(1R,2S)-2-carboxylcyclopentyl]carbamate.

    Reduction: rac-tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate.

    Substitution: rac-tert-butyl N-[(1R,2S)-2-substituted cyclopentyl]carbamate.

Scientific Research Applications

rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carbamate group may also interact with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate
  • rac-tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate
  • rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate

Uniqueness

rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have hydroxyl, amino, or other functional groups instead of the formyl group.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h7-9H,4-6H2,1-3H3,(H,12,14)/t8-,9-/m1/s1

InChI Key

FHKOKOKLXKRPQB-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1C=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C=O

Origin of Product

United States

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